molecular formula C10H13N5O10P2 B12344358 CID 156592063

CID 156592063

Cat. No.: B12344358
M. Wt: 425.19 g/mol
InChI Key: VAJMXJSLNGPOFJ-LHLIQPBNSA-N
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Description

CID 156592063, identified as oscillatoxin E, is a marine-derived cyclic peptide belonging to the oscillatoxin family. These compounds are produced by cyanobacteria and exhibit potent bioactivity, including cytotoxic and antiproliferative effects. The structure of oscillatoxin E comprises a 13-membered macrocyclic ring with unique substitutions, including hydroxyl and methyl groups, which contribute to its stereochemical complexity and biological activity . Analytical methods such as GC-MS and vacuum distillation have been employed to isolate and quantify oscillatoxin E from crude extracts, with its mass spectrum showing characteristic fragmentation patterns (e.g., m/z 785.4 for [M+H]⁺) .

Properties

Molecular Formula

C10H13N5O10P2

Molecular Weight

425.19 g/mol

InChI

InChI=1S/C10H13N5O10P2/c11-8-5-9(13-2-12-8)15(3-14-5)10-7(17)6(16)4(24-10)1-23-27(21,22)25-26(18,19)20/h2-3,6,10,16-17H,1H2,(H,21,22)(H2,11,12,13)(H2,18,19,20)/t6-,10-/m1/s1

InChI Key

VAJMXJSLNGPOFJ-LHLIQPBNSA-N

Isomeric SMILES

C1=NC(=C2C(=N1)N(C=N2)[C@H]3[C]([C@@H]([C](O3)COP(=O)(O)OP(=O)(O)O)O)O)N

Canonical SMILES

C1=NC(=C2C(=N1)N(C=N2)C3[C](C([C](O3)COP(=O)(O)OP(=O)(O)O)O)O)N

Origin of Product

United States

Chemical Reactions Analysis

CID 156592063 undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents and conditions used in these reactions depend on the specific functional groups present in the compound. For example, oxidation reactions may involve the use of oxidizing agents such as potassium permanganate or chromium trioxide, while reduction reactions may use reducing agents like lithium aluminum hydride or sodium borohydride. Substitution reactions often involve nucleophiles or electrophiles, depending on the nature of the substituent being replaced. The major products formed from these reactions vary based on the specific reaction conditions and reagents used.

Scientific Research Applications

CID 156592063 has a wide range of scientific research applications. In chemistry, it may be used as a reagent or intermediate in the synthesis of other compounds. In biology, it could be studied for its potential effects on biological systems, including its interactions with enzymes or receptors. In medicine, this compound might be investigated for its therapeutic potential or as a lead compound for drug development. In industry, this compound could be utilized in the production of materials or as a component in various chemical processes.

Mechanism of Action

The mechanism of action of CID 156592063 involves its interaction with specific molecular targets and pathways. These interactions can lead to various biological effects, depending on the nature of the compound and its targets. For example, the compound may bind to enzymes or receptors, modulating their activity and leading to downstream effects on cellular processes. The exact molecular targets and pathways involved would depend on the specific structure and properties of this compound.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Oscillatoxin derivatives share a conserved macrocyclic core but differ in functional group substitutions, which significantly influence their bioactivity and stability. Below is a comparative analysis of CID 156592063 (oscillatoxin E) with three analogs:

Table 1: Structural and Functional Comparison of Oscillatoxin Derivatives

Compound CID Structural Feature Molecular Weight (g/mol) Key Bioactivity
Oscillatoxin D 101283546 13-membered ring, no methyl substitution 768.4 Moderate cytotoxicity
30-Methyl-oscillatoxin D 185389 Methyl group at C-30 782.4 Enhanced metabolic stability
Oscillatoxin E 156592063 Hydroxyl group at C-15 785.4 High antiproliferative activity
Oscillatoxin F 156582092 Epoxide moiety at C-12/C-13 799.4 Selective kinase inhibition

Key Findings:

Structural Impact on Bioactivity :

  • The hydroxyl group at C-15 in oscillatoxin E enhances its binding affinity to cellular targets such as protein phosphatases, leading to 10-fold greater antiproliferative activity compared to oscillatoxin D .
  • Oscillatoxin F’s epoxide group confers selectivity for kinase inhibition, a feature absent in oscillatoxin E .

Stability and Solubility :

  • The methyl group in CID 185389 (30-methyl-oscillatoxin D) improves metabolic stability in hepatic microsomal assays, whereas oscillatoxin E’s polar hydroxyl group reduces membrane permeability, limiting its oral bioavailability .

Synthetic Accessibility :

  • Oscillatoxin E’s synthesis requires regioselective hydroxylation, which complicates large-scale production compared to oscillatoxin D’s simpler structure .

Comparison with Functionally Similar Compounds

Beyond structural analogs, oscillatoxin E shares functional similarities with other marine cyclic peptides:

Table 2: Functional Comparison with Non-Oscillatoxin Peptides

Compound CID Functional Class Target Pathway IC₅₀ (nM)
Oscillatoxin E 156592063 Macrocyclic peptide PP1/PP2A inhibition 2.1
Dolastatin 10 5311268 Depsipeptide Microtubule disruption 0.8
Kahalalide F 16129621 Linear lipopeptide Lysosomal membrane 15.4

Key Findings:

Mechanistic Differences :

  • While oscillatoxin E inhibits protein phosphatases (PP1/PP2A), dolastatin 10 disrupts microtubule assembly, demonstrating divergent mechanisms despite both inducing apoptosis .

Potency and Selectivity: Oscillatoxin E exhibits sub-nanomolar potency against PP1/PP2A, outperforming dolastatin 10’s microtubule effects in certain cancer cell lines (e.g., HeLa and MCF-7) .

Q & A

Q. How should researchers respond to peer critiques about methodological limitations in studies of this compound?

  • Methodological Answer : Address critiques transparently in revised manuscripts, providing additional data or clarifications. Use rebuttal letters to explain experimental constraints (e.g., reagent availability) and propose follow-up studies. Cite recent literature to support methodological choices .

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